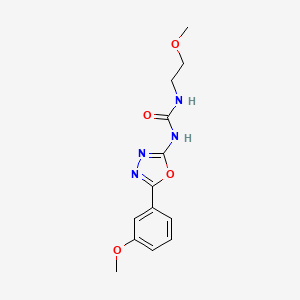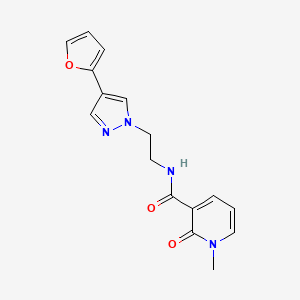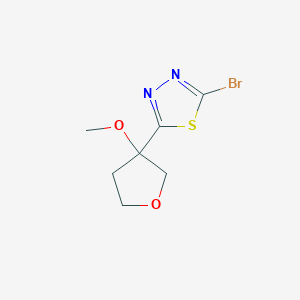
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is not fully understood. However, studies have suggested that it may inhibit specific enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. In vivo studies have shown that it can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea in lab experiments is its potential as a selective inhibitor of specific enzymes or proteins. This can help researchers to better understand the biological processes involved in various diseases and develop new treatments. However, one limitation is that the compound may have off-target effects, meaning that it may also inhibit other enzymes or proteins that are not the intended target.
Future Directions
There are several future directions for 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea. One direction is to further investigate its potential as an anticancer agent and develop it into a clinical drug. Another direction is to explore its potential as a pesticide and develop it into a more environmentally friendly alternative to current pesticides. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea involves the reaction of 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a specific temperature and pressure. The resulting product is purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its potential as a pesticide. In material science, it has been explored for its use in the development of fluorescent materials.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-19-7-6-14-12(18)15-13-17-16-11(21-13)9-4-3-5-10(8-9)20-2/h3-5,8H,6-7H2,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNOABAKSPMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2909031.png)


![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)


![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2909040.png)

![1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol](/img/structure/B2909045.png)
